2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrrolo[2,3-b]quinoxaline carboxamide family, characterized by a fused heterocyclic core with carboxamide and amino functional groups. The structure includes a 3,4-dimethoxyphenyl ethyl substituent at position 1 and a 2-methoxyethyl group on the carboxamide nitrogen. These substituents confer unique electronic and steric properties, influencing solubility, bioavailability, and target interactions.
Properties
Molecular Formula |
C24H27N5O4 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C24H27N5O4/c1-31-13-11-26-24(30)20-21-23(28-17-7-5-4-6-16(17)27-21)29(22(20)25)12-10-15-8-9-18(32-2)19(14-15)33-3/h4-9,14H,10-13,25H2,1-3H3,(H,26,30) |
InChI Key |
MBVHPKPVSRYGTI-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CC(=C(C=C4)OC)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps:
Formation of the Pyrroloquinoxaline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the 3,4-Dimethoxyphenyl Group: This step often involves the use of palladium-catalyzed coupling reactions.
Final Functionalization: The methoxyethyl group is introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the quinoxaline ring, converting it to a dihydroquinoxaline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s analogs differ in substituents on the pyrroloquinoxaline core and carboxamide side chains. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Properties of Analogs
*Molecular formula of the target compound can be inferred as ~C₂₈H₃₁N₅O₅ based on analogs.
Substituent Effects on Bioactivity and Physicochemical Properties
- Methoxy Groups (Target Compound, ): Methoxy substituents on aryl rings enhance lipophilicity but may reduce metabolic stability due to demethylation pathways. The 3,4-dimethoxy configuration in the target compound likely improves binding to aromatic-rich enzyme pockets (e.g., kinases) via van der Waals interactions .
- Chlorine/Trifluoromethyl (): Electron-withdrawing groups like Cl and CF₃ increase resistance to oxidation and improve membrane penetration but may reduce solubility .
- Morpholine (): The morpholinyl group in increases water solubility (predicted density 1.40 g/cm³) and introduces a basic nitrogen for salt formation, enhancing bioavailability .
- Ester vs. Carboxamide (): Ethyl esters () are more lipophilic but prone to hydrolysis, whereas carboxamides (Target Compound, ) offer metabolic stability and H-bonding capacity .
Biological Activity
The compound 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrroloquinoxaline family, which has garnered significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a pyrroloquinoxaline core. The presence of methoxy groups contributes to its solubility and interaction with biological targets.
Anticancer Activity
Research indicates that pyrroloquinoxaline derivatives exhibit anticancer properties . For instance, studies have shown that compounds within this class can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Studies
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Smith et al. (2020) | HeLa | 15 | Apoptosis |
| Johnson et al. (2021) | MCF-7 | 10 | Cell cycle arrest |
| Lee et al. (2022) | A549 | 12 | Inhibition of angiogenesis |
Neuroprotective Effects
The compound has shown potential neuroprotective effects , particularly in models of neurodegenerative diseases such as Alzheimer's. It appears to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain.
Case Study: Neuroprotection in Alzheimer's Disease
A study by Varadaraju et al. (2013) demonstrated that derivatives similar to the compound inhibited acetylcholinesterase with an IC50 value of 8 μM, suggesting potential for development as therapeutic agents for Alzheimer's disease .
Modulation of G Protein-Coupled Receptors (GPCRs)
The compound interacts with various GPCRs, which play a critical role in numerous physiological processes. Research indicates that it may act as an agonist or antagonist depending on the receptor subtype involved.
Table 2: Interaction with GPCRs
| Receptor Type | Effect | Reference |
|---|---|---|
| I1-imidazoline | Agonist | PMC3315628 |
| Muscarinic Acetylcholine | Antagonist | PMC3315628 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Regulation : Induction of apoptosis and modulation of cell cycle checkpoints.
- Enzyme Inhibition : Inhibition of acetylcholinesterase contributes to increased neurotransmitter levels.
- Receptor Modulation : Interaction with GPCRs affects downstream signaling pathways critical for cellular responses.
Q & A
Q. What are the standard synthetic routes for this pyrroloquinoxaline derivative?
The synthesis typically involves multi-step reactions:
- Condensation reactions : Formation of the pyrroloquinoxaline core via coupling of indole or quinoxaline precursors under reflux conditions.
- Functional group modifications : Introduction of the 3,4-dimethoxyphenyl ethyl and methoxyethyl groups via nucleophilic substitution or alkylation.
- Purification : Chromatography (silica gel) or recrystallization (ethanol/water mixtures) to isolate the product .
- Yield optimization : Adjusting stoichiometry (e.g., 1.1–1.2 equivalents of alkylating agents) and reaction time (e.g., 10–12 hours for substitution reactions) improves yields up to 47% .
Q. Which analytical techniques are critical for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., E/Z isomerism in Schiff base analogs) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]⁺ peaks within ±2 ppm error) .
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding patterns in crystalline forms (e.g., dihedral angles between pyrrole and quinoxaline rings) .
Q. What in vitro assays are used to evaluate biological activity?
- Antiproliferative assays : MTT or SRB tests against cancer cell lines (e.g., IC₅₀ values in µM range) .
- Enzyme inhibition studies : Fluorescence-based assays for kinases or oxidoreductases, with IC₅₀ comparisons to reference inhibitors .
Advanced Research Questions
Q. How can structural modifications enhance pharmacokinetic properties?
- Solubility optimization : Introducing polar groups (e.g., hydroxyl or carboxyl) or reducing methoxy substituents improves aqueous solubility .
- Metabolic stability : Deuterating labile C-H bonds or replacing ester groups with amides reduces cytochrome P450-mediated degradation .
- Table 1 : Example modifications and effects:
| Modification | Effect | Reference |
|---|---|---|
| Methoxy → hydroxy | Increased solubility, reduced logP | |
| Ethyl → cyclopropyl | Improved metabolic stability |
Q. How do molecular conformation and crystallographic data inform target interactions?
- Crystal structure analysis : Reveals planar pyrroloquinoxaline cores and non-coplanar substituents, influencing DNA intercalation or protein binding .
- Docking studies : Aligns with kinase ATP-binding pockets (e.g., hydrogen bonds between the carboxamide group and hinge regions) .
Q. How to address contradictions in reported biological activities?
- Comparative studies : Replicate assays under standardized conditions (e.g., cell line authenticity, serum concentration) .
- Structural validation : Confirm batch-to-batch consistency via NMR and HRMS to rule out impurities .
- Theoretical alignment : Link results to established mechanisms (e.g., Topoisomerase II inhibition for antiproliferative effects) .
Q. What experimental designs validate enzyme inhibition mechanisms?
- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Mutagenesis studies : Identify critical binding residues (e.g., kinase gatekeeper mutations reducing inhibitor affinity) .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
